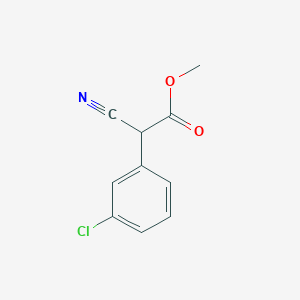

Methyl 2-(3-chlorophenyl)-2-cyanoacetate

Descripción

Methyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS: 1218951-00-8, MDL: MFCD19316633) is a cyanoacetate derivative featuring a 3-chlorophenyl substituent at the α-position. This compound is widely employed as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive cyano and ester groups, which enable diverse transformations such as cyclization, nucleophilic substitution, and condensation reactions . Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol.

Propiedades

IUPAC Name |

methyl 2-(3-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXNRWGEQVNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of methyl 2-(3-chlorophenyl)-2-cyanoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted amides or alcohols.

Hydrolysis: 3-chlorophenylacetic acid.

Reduction: 2-(3-chlorophenyl)ethylamine.

Aplicaciones Científicas De Investigación

Synthetic Applications

Methyl 2-(3-chlorophenyl)-2-cyanoacetate serves as a precursor in the synthesis of several biologically active compounds. Key synthetic routes include:

- Synthesis of Thiophene Derivatives : The compound can be utilized in the Gewald reaction, leading to aminothiophene derivatives, which exhibit significant biological activities, including anticancer and anti-inflammatory properties.

- Formation of Dihydropyrimidinones : It acts as an active methylene compound in the Biginelli reaction, yielding dihydropyrimidinones with potential bioactivity .

- Synthesis of Thiazolo[4,5-b]pyridines : Involves a reaction with 2-aminopyridine-3-thiol and an acryloyl benzaldehyde derivative, resulting in compounds with antioxidant and antimicrobial properties.

Pharmacological Applications

The pharmacological significance of methyl 2-(3-chlorophenyl)-2-cyanoacetate is highlighted through various studies demonstrating its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives synthesized from this compound exhibit significant antiproliferative effects against various cancer cell lines, such as prostate (PC3) and epidermoid carcinoma (A431) cells. An example study showed up to 90% inhibition at specific concentrations.

- Antimicrobial Properties : Compounds derived from methyl 2-(3-chlorophenyl)-2-cyanoacetate have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for new antimicrobial agents.

- Anti-inflammatory Effects : The synthesized derivatives are also being investigated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Case Studies

Several case studies illustrate the applications of methyl 2-(3-chlorophenyl)-2-cyanoacetate:

- Study on Anticancer Activity : A study evaluated the anticancer effects of synthesized triazole derivatives from this compound. The results indicated substantial activity against cancer cell lines, reinforcing its potential as a lead compound in drug development.

- Synthesis of Novel Compounds : A recent investigation into the synthesis of polyfunctionalized olefins using methyl 2-(3-chlorophenyl)-2-cyanoacetate demonstrated yields ranging from 65% to 97%, showcasing its utility as a building block in complex organic syntheses .

Summary Table of Applications

| Application Type | Description | Yield/Effectiveness |

|---|---|---|

| Anticancer | Synthesis of derivatives showing >90% inhibition on PC3 and A431 cells | Up to 90% inhibition |

| Antimicrobial | Effective against Staphylococcus aureus, E. coli | Significant inhibitory effects |

| Synthesis of Thiophene Derivatives | Used in Gewald reaction for aminothiophene derivatives | Yields: 29% - 84% |

| Dihydropyrimidinones | Active methylene compound in Biginelli reaction | Yields: 80% - 99% |

| Thiazolo[4,5-b]pyridines | Reaction with amino thiols resulting in compounds with multiple bioactivities | Various activities documented |

Mecanismo De Acción

The mechanism by which methyl 2-(3-chlorophenyl)-2-cyanoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and ester groups play crucial roles in its reactivity and binding affinity.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of the chloro substituent on the phenyl ring and the nature of the α-functional group significantly influence reactivity, spectral properties, and applications. Key analogs include:

Key Observations :

- Electronic Effects: The cyano group (CN) in the target compound enhances electrophilicity at the α-carbon compared to the isocyano (NC) or hydroxy (OH) analogs, facilitating nucleophilic attacks in reactions .

- Spectral Shifts : The IR absorption for CN (~2146 cm⁻¹) is distinct from NC (~2149 cm⁻¹), while hydroxy analogs show broad O-H stretches (~3400 cm⁻¹) .

- Substituent Position : The 3-chloro substituent on the phenyl ring induces moderate steric hindrance compared to 2- or 4-chloro isomers, as seen in analogs like methyl 2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate .

Actividad Biológica

Methyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and its role as a precursor in synthetic organic chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 223.64 g/mol

- Structure : The compound features a cyano group, a methyl ester, and a chlorophenyl substituent, which contribute to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that methyl 2-(3-chlorophenyl)-2-cyanoacetate exhibits significant antimicrobial activity. Studies have shown that similar compounds with chlorophenyl groups demonstrate inhibitory effects against various bacterial strains. For instance, derivatives of ethyl 2-(3-chlorophenyl)-2-cyanoacetate were found to exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Bacteria |

|---|---|---|

| Methyl 2-(3-chlorophenyl)-2-cyanoacetate | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| Ethyl 2-(3-chlorophenyl)-2-cyanoacetate | Antimicrobial | Proteus mirabilis, Serratia marcescens |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic potential of methyl 2-(3-chlorophenyl)-2-cyanoacetate against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells. For example, similar compounds have been evaluated for their effects on K562 leukemia cells, where they exhibited dose-dependent cytotoxicity .

- Cell Lines Tested :

- K562 (chronic myelogenous leukemia)

- A549 (lung adenocarcinoma)

- HT-29 (colorectal adenocarcinoma)

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| K562 | ~10 | Induction of apoptosis |

| A549 | ~15 | Cell cycle arrest |

| HT-29 | ~12 | Apoptosis induction |

Mechanistic Insights

The biological activity of methyl 2-(3-chlorophenyl)-2-cyanoacetate can be attributed to its structural features. The presence of the cyano group enhances electron-withdrawing properties, which may increase the compound's reactivity towards cellular targets. Additionally, the chlorophenyl moiety contributes to the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets .

Case Studies

- Cytotoxicity in Cancer Research : A study investigated the cytotoxic effects of various derivatives of cyanoacetates on cancer cell lines. Methyl 2-(3-chlorophenyl)-2-cyanoacetate was included in this study and demonstrated significant anti-proliferative effects on K562 cells with an IC value comparable to established chemotherapeutic agents .

- Antimicrobial Activity Evaluation : Another research effort focused on evaluating the antimicrobial properties of chloro-substituted cyanoacetates. Methyl 2-(3-chlorophenyl)-2-cyanoacetate was tested against a panel of bacterial strains, showing effective inhibition similar to that observed with other known antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-chlorophenyl)-2-cyanoacetate, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenylglycine derivatives. For example, methyl 2-(m-chlorophenyl)-2-isocyanoacetate was prepared from (±)-3-chlorophenylglycine under mild conditions (0°C, 1 hour) with column chromatography purification (SiO₂, EtOAc/cyclohexane) . To ensure purity, monitor reaction progress via TLC and use gradient elution during chromatography. Yields may vary (e.g., 17% for m-chloro derivatives due to steric effects), suggesting optimization via temperature control or catalyst screening.

Q. Which spectroscopic techniques are critical for characterizing Methyl 2-(3-chlorophenyl)-2-cyanoacetate?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the cyano group (~δ 57–59 ppm for CH, δ 165 ppm for ester carbonyl) and aromatic protons (δ 7.3–7.6 ppm) .

- IR Spectroscopy : Confirm cyano (2146–2149 cm⁻¹) and ester (1758–1759 cm⁻¹) functional groups .

- Mass Spectrometry : Use HR-MS to validate molecular ion peaks (e.g., m/z 209.0242 for C₁₀H₈ClNO₂⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (e.g., ortho, meta, para) influence reactivity and synthetic yields in methyl 2-(chlorophenyl)-2-cyanoacetate derivatives?

- Methodological Answer : Substituent position significantly impacts steric and electronic effects. For example:

- Meta-chloro derivatives exhibit lower yields (17%) compared to para-substituted analogs (40%) due to steric hindrance during cyclization .

- Electronic effects from electron-withdrawing groups (e.g., nitro in analogs like methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) enhance electrophilicity, enabling diverse functionalization .

- Table 1 : Yield comparison for chlorophenyl derivatives :

| Substituent Position | Yield (%) | Purification Method |

|---|---|---|

| meta-Chloro | 17 | Dual-column chromatography |

| para-Chloro | 40 | Single-column chromatography |

| ortho-Chloro | 62 | Standard column chromatography |

Q. What computational strategies predict the electronic properties of Methyl 2-(3-chlorophenyl)-2-cyanoacetate?

- Methodological Answer : Density-functional theory (DFT) can model electronic structure. For example, the Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts molecular orbitals and charge distribution . Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Validate results with experimental UV-Vis or cyclic voltammetry data.

Q. How can contradictions in synthetic yields or spectroscopic data for cyanoacetate derivatives be resolved?

- Methodological Answer : Discrepancies often arise from reaction conditions or analytical methods. To resolve:

- Yield Variations : Replicate reactions with controlled parameters (e.g., inert atmosphere, catalyst loading) .

- Spectroscopic Data : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with structurally analogous compounds (e.g., methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) .

Application-Oriented Questions

Q. How is Methyl 2-(3-chlorophenyl)-2-cyanoacetate utilized in multicomponent reactions for bioactive molecule synthesis?

- Methodological Answer : The cyano and ester groups enable participation in Ugi or Passerini reactions. For example, similar derivatives serve as intermediates in indole alkaloid synthesis . Design experiments by coupling with amines or carbonyl compounds, followed by cyclization (e.g., using POCl₃ for nitrile activation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.